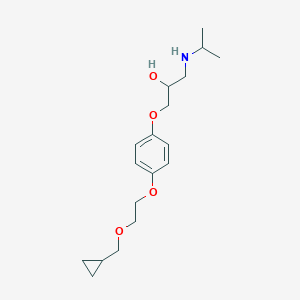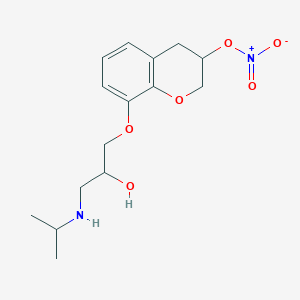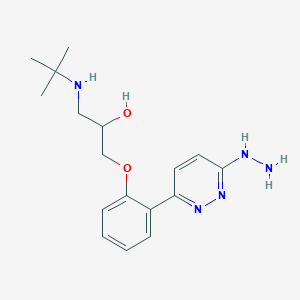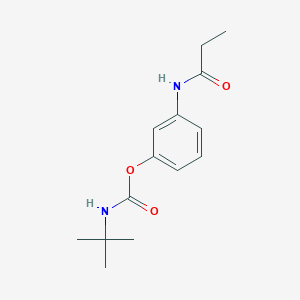
m-Propionamidophenyl tert-butylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
M-Propionamidophenyl tert-butylcarbamate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PTBC and is a white crystalline solid that is soluble in organic solvents.
Mecanismo De Acción
PTBC acts as a reversible inhibitor of serine proteases by forming a covalent bond with the active site of the enzyme. This prevents the enzyme from binding to its substrate and carrying out its catalytic function.
Efectos Bioquímicos Y Fisiológicos
PTBC has been shown to have various biochemical and physiological effects. It has been reported to reduce the inflammation and oxidative stress associated with various diseases such as asthma, chronic obstructive pulmonary disease, and arthritis. Additionally, PTBC has been found to have anti-cancer properties and has been shown to inhibit the growth of various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using PTBC in lab experiments is its high specificity towards serine proteases, which allows for the selective inhibition of these enzymes. However, one limitation of using PTBC is its low solubility in aqueous solutions, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the use of PTBC in scientific research. One potential application is in the development of novel therapeutics for diseases that involve the dysregulation of serine proteases. Additionally, PTBC could be used as a tool to study the role of serine proteases in various physiological processes. Finally, there is potential for the development of new synthetic methods for PTBC that could improve its solubility and enhance its efficacy as an inhibitor of serine proteases.
Métodos De Síntesis
The synthesis of PTBC involves the reaction of m-nitroaniline with tert-butyl carbamate in the presence of a reducing agent such as iron powder. The resulting intermediate is then reacted with propionic anhydride to form PTBC.
Aplicaciones Científicas De Investigación
PTBC has been widely used in scientific research as a potent inhibitor of serine proteases, which are enzymes that play a crucial role in various physiological processes. It has been shown to inhibit the activity of trypsin, chymotrypsin, and elastase, which are involved in the digestion of proteins.
Propiedades
Número CAS |
17788-26-0 |
|---|---|
Nombre del producto |
m-Propionamidophenyl tert-butylcarbamate |
Fórmula molecular |
C14H20N2O3 |
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
[3-(propanoylamino)phenyl] N-tert-butylcarbamate |
InChI |
InChI=1S/C14H20N2O3/c1-5-12(17)15-10-7-6-8-11(9-10)19-13(18)16-14(2,3)4/h6-9H,5H2,1-4H3,(H,15,17)(H,16,18) |
Clave InChI |
INQDFAFCOWKYMG-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC(=CC=C1)OC(=O)NC(C)(C)C |
SMILES canónico |
CCC(=O)NC1=CC(=CC=C1)OC(=O)NC(C)(C)C |
Otros números CAS |
17788-26-0 |
Sinónimos |
tert-Butylcarbamic acid 3-(propionylamino)phenyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



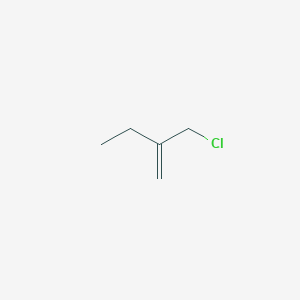
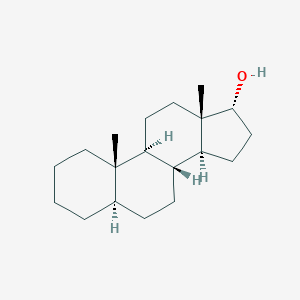

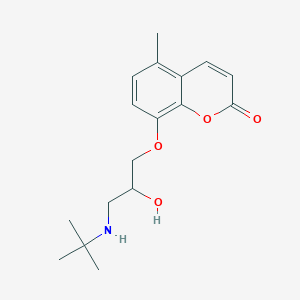
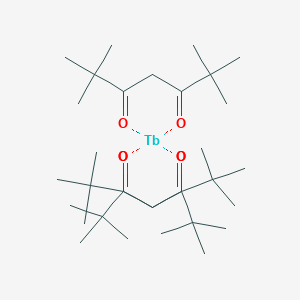
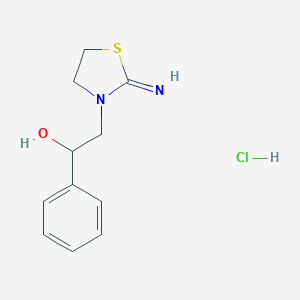
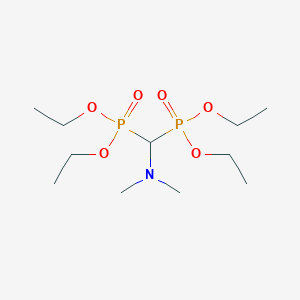
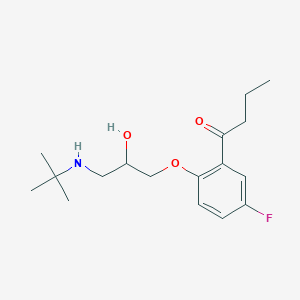
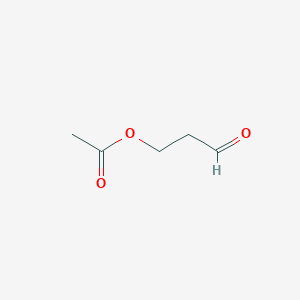
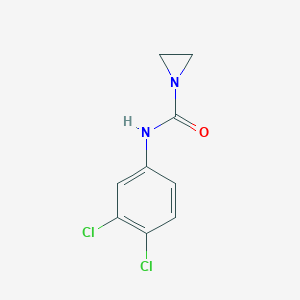
![Phenol, 4,4'-(1-methylethylidene)bis[2,6-bis[(dimethylamino)methyl]-](/img/structure/B107667.png)
